Evidence Gap: No Publicly Available Target Engagement or Biochemical Potency Data for 1226433-99-3
A comprehensive search of primary research literature, patents (including US20090306048 and related piperidine carboxamide filings), authoritative databases (PubChem, ChEMBL, BindingDB, PDB), and reputable vendor technical datasheets (Life Chemicals, EvitaChem) yielded no quantitative target engagement, biochemical IC₅₀, Kd, or Ki data for CAS 1226433-99-3 [1]. This compound appears to be a screening library member offered by Life Chemicals (Catalog F5901-0171) without accompanying pharmacological characterization. The closest structurally characterized analogs for which quantitative data exist include: (i) N4-(4-morpholinophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide, with reported cytotoxicity IC₅₀ of 5.2 µM against MCF-7 breast cancer cells ; (ii) N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide, with reported antiproliferative activity against prostate cancer cell lines ; and (iii) N3-(pyridin-2-ylmethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide (TAK-659), a clinical-stage dual SYK/FLT3 inhibitor . No direct head-to-head comparison data between 1226433-99-3 and any of these analogs could be located.
| Evidence Dimension | Biochemical/Cellular Potency |
|---|---|
| Target Compound Data | No quantitative data available (1226433-99-3) |
| Comparator Or Baseline | Closest analogs: N4-(4-morpholinophenyl)-N1-(thiophen-2-ylmethyl) analog IC₅₀ = 5.2 µM (MCF-7); N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl) analog active against prostate cancer cells; TAK-659 (1,3-dicarboxamide regioisomer) is a clinical SYK/FLT3 inhibitor |
| Quantified Difference | Cannot be calculated; no target compound data available |
| Conditions | Not applicable; data sourced from vendor-summarized cytotoxicity and biochemical assays without standardized cross-study conditions |
Why This Matters
Without quantitative target engagement or potency data, scientific users cannot make evidence-based selection decisions; procurement must be driven by the compound's unique structural features (dual halogenated phenyl and thiophene substitution pattern) rather than validated pharmacological superiority.
- [1] Life Chemicals. N4-(3-chloro-4-fluorophenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide, Catalog F5901-0171. Product Listing (imyjet.com). View Source
